(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable chromen-2-imine derivative under controlled conditions . The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-chloro-3-(trifluoromethyl)aniline
Uniqueness
(2Z)-N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3NO4S/c1-14-6-9-17(10-7-14)34(30,31)21-12-15-4-3-5-20(32-2)22(15)33-23(21)29-16-8-11-19(25)18(13-16)24(26,27)28/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRKOVHTAKRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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